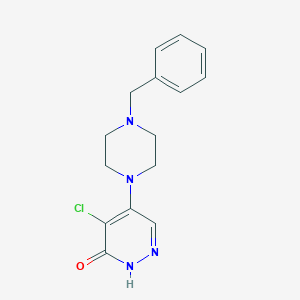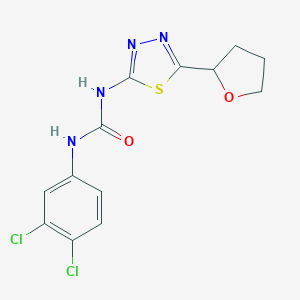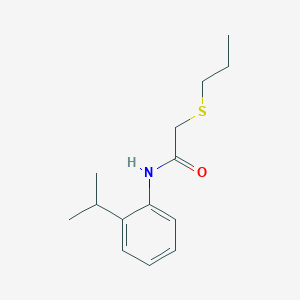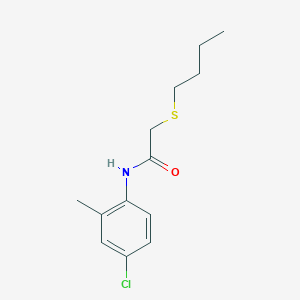
N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide, also known as BSI-201 or Iniparib, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. The compound was initially developed as a PARP inhibitor, but subsequent research has suggested that its mechanism of action may be more complex than originally thought. In
Wissenschaftliche Forschungsanwendungen
N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has been extensively studied for its potential use in cancer treatment. It was initially developed as a PARP inhibitor, as PARP enzymes are involved in the repair of damaged DNA. By inhibiting PARP, N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide was thought to prevent cancer cells from repairing DNA damage, leading to cell death. However, subsequent research has suggested that N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide may have additional mechanisms of action, including inhibition of the proteasome and induction of apoptosis.
Wirkmechanismus
The exact mechanism of action of N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide is not fully understood. While it was initially thought to be a PARP inhibitor, subsequent research has suggested that its effects may be more complex. N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has been shown to inhibit the proteasome, which is responsible for degrading damaged or misfolded proteins. Inhibition of the proteasome can lead to the accumulation of toxic proteins and induction of apoptosis. N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has also been shown to induce autophagy, a process in which cells self-digest damaged or unwanted components.
Biochemical and Physiological Effects:
N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on PARP, the proteasome, and autophagy, N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer. N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a critical step in cancer growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, allowing for the creation of analogs with improved efficacy and specificity. N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has also been shown to be effective against a variety of cancer cell lines, making it a useful tool for studying cancer biology. However, N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has several limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has also been shown to have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide. One area of interest is the development of N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide analogs with improved efficacy and specificity. Another area of interest is the combination of N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide with other drugs to enhance its anti-cancer effects. Finally, there is ongoing research into the mechanism of action of N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide, which may lead to the development of new drugs with similar or improved activity.
Synthesemethoden
The synthesis of N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide involves a multi-step process that begins with the reaction of 2-fluoroaniline with benzenesulfonyl chloride to form N-(2-fluorophenyl)benzenesulfonamide. This intermediate is then reacted with 4-nitrobenzoyl chloride to form N-(2-fluorophenyl)-4-nitrobenzenesulfonamide. Finally, reduction of the nitro group with palladium on carbon and hydrogen gas produces N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide.
Eigenschaften
Molekularformel |
C19H15FN2O2S |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
N//'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide |
InChI |
InChI=1S/C19H15FN2O2S/c20-17-13-7-8-14-18(17)21-19(15-9-3-1-4-10-15)22-25(23,24)16-11-5-2-6-12-16/h1-14H,(H,21,22) |
InChI-Schlüssel |
GNSINSWZAJWXBB-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/NC3=CC=CC=C3F |
SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=C3F |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2,6-dimethoxybenzoate](/img/structure/B284089.png)
![N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284090.png)
![N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B284093.png)
![2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)
![N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284095.png)
![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)



![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284108.png)

